Cas no 2064-04-2 (Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester)
![Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester structure](https://www.kuujia.com/scimg/cas/2064-04-2x500.png)
Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester
- SCHEMBL5188438
- CAA06404
- AS-54056
- CS-0048905
- P17448
- N,N'-[1,4-Butanediylbis[oxy]bis[4-methyl-6,8-quinolinediylaminohexyl-N,N-diethylamine)
- Methyl bicyclo[2.2.2]octane-1-carboxylate
- MFCD29042868
- SY233952
- AKOS023399559
- Bicyclo[2.2.2]octan-1-carboxylic acid, methyl ester
- 2064-04-2
- Methylbicyclo[2.2.2]octane-1-carboxylate
- ZZQHNCFQLQSTAS-UHFFFAOYSA-N
-
- MDL: MFCD29042868
- Inchi: InChI=1S/C10H16O2/c1-12-9(11)10-5-2-8(3-6-10)4-7-10/h8H,2-7H2,1H3
- InChI Key: ZZQHNCFQLQSTAS-UHFFFAOYSA-N
- SMILES: COC(=O)C12CCC(CC1)CC2
Computed Properties
- Exact Mass: 168.11508
- Monoisotopic Mass: 168.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1554-1G |
methyl bicyclo[2.2.2]octane-1-carboxylate |
2064-04-2 | 97% | 1g |
¥ 4,798.00 | 2023-04-04 | |
eNovation Chemicals LLC | D587803-1G |
methyl bicyclo[2.2.2]octane-1-carboxylate |
2064-04-2 | 97% | 1g |
$900 | 2024-07-21 | |
eNovation Chemicals LLC | D587803-5G |
methyl bicyclo[2.2.2]octane-1-carboxylate |
2064-04-2 | 97% | 5g |
$2705 | 2024-07-21 | |
abcr | AB486901-100 mg |
Methyl bicyclo[2.2.2]octane-1-carboxylate; . |
2064-04-2 | 100MG |
€272.10 | 2022-07-29 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175660-1g |
Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester |
2064-04-2 | 97% | 1g |
¥6258.90 | 2023-09-01 | |
abcr | AB486901-250mg |
Methyl bicyclo[2.2.2]octane-1-carboxylate; . |
2064-04-2 | 250mg |
€537.70 | 2023-09-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1554-100mg |
methyl bicyclo[2.2.2]octane-1-carboxylate |
2064-04-2 | 97% | 100mg |
¥1200.0 | 2024-04-22 | |
Ambeed | A683604-1g |
Methyl bicyclo[2.2.2]octane-1-carboxylate |
2064-04-2 | 95+% | 1g |
$1251.0 | 2024-04-22 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZX1554-5g |
methyl bicyclo[2.2.2]octane-1-carboxylate |
2064-04-2 | 97% | 5g |
¥14394.0 | 2024-04-22 | |
eNovation Chemicals LLC | D587803-500mg |
methyl bicyclo[2.2.2]octane-1-carboxylate |
2064-04-2 | 97% | 500mg |
$600 | 2025-02-18 |
Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester Related Literature
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1. Conformation and reactivity. Part 9. Kinetics of the acid- or base-catalysed methanolysis of the methyl esters of trans-decalin- or cyclohexane-carboxylic acid and related acids. The validity of Taft's method for the separation of polar, steric, and resonance effectsAlan G. Burden,Norman B. Chapman,John Shorter,Kenneth J. Toyne,Linda M. Wilson J. Chem. Soc. Perkin Trans. 2 1980 1212
Additional information on Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester
Introduction to Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester (CAS No. 2064-04-2)
Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester, a compound with the chemical formula C10H14O2, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 2064-04-2, has garnered attention due to its unique structural properties and potential applications in drug development and material science.
The structure of Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester consists of a bicyclic framework with three rings connected in a specific arrangement, making it a member of the bicyclic hydrocarbon family. The presence of a carboxylic acid methyl ester group at the 1-position contributes to its reactivity and makes it a valuable intermediate in synthetic chemistry.
In recent years, this compound has been studied for its potential role in the synthesis of various pharmacologically active molecules. Its rigid bicyclic structure provides a stable scaffold that can be modified to create more complex structures with specific biological activities. Researchers have been particularly interested in its utility as a building block for designing novel therapeutic agents.
One of the most compelling aspects of Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester is its versatility in chemical transformations. The carboxylic acid methyl ester group can undergo various reactions, including esterification, hydrolysis, and reduction, allowing chemists to tailor its properties for different applications. This flexibility has made it a popular choice for medicinal chemists looking to develop new drug candidates.
The compound has also been explored in the context of material science, particularly as a precursor for polymers and specialty chemicals. Its unique structural features contribute to the development of materials with enhanced mechanical properties and functional capabilities. These applications highlight the broad utility of Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester beyond traditional pharmaceuticals.
Recent studies have demonstrated the compound's potential in the synthesis of bioactive molecules with anti-inflammatory and analgesic properties. Researchers have leveraged its structural framework to develop derivatives that exhibit significant biological activity in preclinical models. These findings underscore the importance of Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester as a key intermediate in drug discovery efforts.
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have made it more feasible to produce Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester on a larger scale, facilitating its use in industrial applications and research projects.
In conclusion, Bicyclo[2.2.2]octane-1-carboxylic acid, methyl ester (CAS No. 2064-04-2) is a versatile and valuable compound with significant implications in pharmaceuticals and material science. Its unique structural features and reactivity make it an attractive candidate for further research and development.
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